molecular formula C20H14N2OS2 B2839332 (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 477569-86-1

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2839332
CAS No.: 477569-86-1
M. Wt: 362.47
InChI Key: GSOQKHUVZWVBJS-VAWYXSNFSA-N
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Description

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with phenyl group: The benzo[d]thiazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the thiophene ring: The final step involves the addition of the thiophene ring via a Heck reaction, where the acrylamide moiety is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s photophysical properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) processes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazole moiety but lacks the acrylamide and thiophene groups.

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Contains thiophene rings but differs in the overall structure and functional groups.

Uniqueness

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of the benzo[d]thiazole, phenyl, and thiophene moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic or photonic characteristics.

Biological Activity

(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The compound is synthesized through the Knoevenagel condensation reaction, where 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-thiophenecarboxaldehyde are reacted under controlled conditions. The reaction typically yields moderate to high purity products, with the E-isomer being the predominant configuration due to its stability compared to the Z-isomer .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds demonstrated GI50 values as low as 0.4 µM, indicating strong antiproliferative activity .
  • HepG2 (liver cancer) : The compound exhibited CC50 values comparable to standard chemotherapeutics like Doxorubicin .

Table 1 summarizes the cytotoxic effects observed in different studies:

Cell LineCompound ConcentrationGI50/CC50 Value (µM)Reference
MCF-70.40.4
DU-14588
A4311-
A5492-

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : This compound has been shown to induce apoptosis in cancer cells, which is crucial for preventing tumor growth.
  • Cell Cycle Arrest : Studies indicate that it can halt the cell cycle at specific phases, thereby preventing further division and proliferation of cancer cells .
  • Anti-inflammatory Effects : Some derivatives have also demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence that benzothiazole derivatives possess antimicrobial activities. Research indicates that compounds within this class exhibit significant antibacterial and antifungal properties:

  • Bacterial Inhibition : Compounds have shown effectiveness against various bacterial strains with minimal inhibitory concentration (MIC) values ranging from 50 μg/mL to higher concentrations depending on the specific strain .
  • Fungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Case Studies

A recent study evaluated a series of benzothiazole derivatives for their biological activities. Among these, this compound was highlighted for its dual role as both an anticancer and antimicrobial agent. The study utilized multiple cell lines and reported significant cytotoxicity alongside promising antimicrobial results against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

(E)-N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-19(12-11-14-6-5-13-24-14)21-16-8-2-1-7-15(16)20-22-17-9-3-4-10-18(17)25-20/h1-13H,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOQKHUVZWVBJS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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